N~1~-isopropylaspartamide hydrochloride

Description

Contextualization within the Broad Landscape of Aspartamide Derivative Chemistry

Aspartamide derivatives are compounds derived from the amino acid aspartic acid, where one or both of the carboxylic acid groups have been converted into amides. The chemistry of these derivatives is of significant interest, particularly in the field of peptide synthesis. A major challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic succinimide (B58015) derivative. chemrxiv.orgiris-biotech.de This side reaction can lead to a mixture of undesired products, including diastereomers and regioisomers, complicating purification and reducing the yield of the target peptide. chemrxiv.orgiris-biotech.de

The formation of aspartimide is often promoted by the basic conditions used in standard solid-phase peptide synthesis (SPPS), such as the use of piperidine (B6355638) for Fmoc deprotection. iris-biotech.desigmaaldrich.com The susceptibility to aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Asp motifs being particularly prone to this side reaction. iris-biotech.degoogle.com To mitigate this issue, various strategies have been developed, including the use of bulky ester protecting groups for the aspartic acid side chain and the development of novel protecting groups that are stable to the synthesis conditions. iris-biotech.deresearchgate.netnih.gov

Poly(aspartamide) derivatives represent another important class of aspartic acid-based molecules. These polymers are known for their biocompatibility and biodegradability, making them attractive for biomedical applications such as drug delivery. nih.gov By modifying the side chains of poly(aspartic acid), researchers can create "smart" polymers that respond to environmental stimuli like pH and temperature, allowing for controlled drug release. nih.gov The introduction of N-isopropylamide groups, for instance, can confer temperature-responsive properties to these polymers. nih.gov

Rationale and Significance of Investigating N1-isopropylaspartamide Hydrochloride

The investigation of specific small molecules like N1-isopropylaspartamide hydrochloride is driven by the need for new chemical entities with unique properties for various applications in chemical biology and medicinal chemistry. While direct research on N1-isopropylaspartamide hydrochloride is not extensively documented in publicly available literature, the rationale for its study can be inferred from the broader context of aspartamide and small molecule research.

The "isopropyl" group in N1-isopropylaspartamide suggests a focus on modulating the hydrophobicity and steric properties of the aspartamide structure. In drug design and molecular recognition, such modifications can significantly influence a molecule's binding affinity to biological targets, its cell permeability, and its metabolic stability. The hydrochloride salt form indicates the presence of a basic functional group, likely an amine, which has been protonated to enhance water solubility and stability, a common practice for small molecule drugs and research compounds.

The significance of studying a compound like N1-isopropylaspartamide hydrochloride lies in its potential to serve as a building block for more complex molecules, a tool for probing biological systems, or a lead compound for drug discovery. The precise arrangement of its functional groups—an amide, a carboxylic acid (or a second amide), and the isopropyl substituent—could allow for specific interactions with protein binding pockets or other biological macromolecules.

Overview of Current Research Trajectories for Novel Small Molecules

The search for novel small molecules is a cornerstone of modern chemical biology and drug discovery. Current research trajectories are diverse and often interdisciplinary, focusing on several key areas:

Target-Based Drug Discovery: This approach involves designing or screening for small molecules that modulate the activity of a specific biological target, such as an enzyme or a receptor, that is implicated in a disease.

Phenotypic Screening: In contrast to target-based approaches, phenotypic screening involves testing libraries of small molecules for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.

Fragment-Based Drug Discovery (FBDD): This method uses small, low-complexity molecules ("fragments") to screen for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds.

Development of Novel Synthesis Methodologies: A significant area of research is dedicated to creating new chemical reactions and strategies to access novel chemical space and synthesize complex molecules more efficiently. This includes the development of techniques to overcome persistent challenges in peptide synthesis, such as aspartimide formation. researchgate.netnih.govresearchgate.net

Biologically Inspired Molecules: Nature often provides the inspiration for new small molecules. Researchers frequently isolate and synthesize natural products and their analogs to explore their biological activities.

The study of N1-isopropylaspartamide hydrochloride would fall within the broader effort to synthesize and characterize novel small molecules that could be utilized in any of these research trajectories.

Academic Research Scope and Methodological Approaches for N1-isopropylaspartamide Hydrochloride Studies

While specific studies on N1-isopropylaspartamide hydrochloride are not prominent, a hypothetical research program to investigate this compound would likely involve the following methodological approaches:

Chemical Synthesis and Characterization: The first step would be the development of a robust and efficient synthesis route for N1-isopropylaspartamide hydrochloride. This would likely involve the protection and activation of aspartic acid, followed by amidation with isopropylamine (B41738). The final product would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

Physicochemical Property Evaluation: Key physicochemical properties, such as solubility, stability at different pH values, and lipophilicity (logP), would be determined. These properties are crucial for understanding the compound's potential behavior in biological systems.

Conformational Analysis: Computational modeling and experimental techniques like X-ray crystallography or NMR-based conformational studies could be used to understand the three-dimensional structure and flexibility of the molecule. This information is vital for designing interactions with biological targets.

Biological Screening: N1-isopropylaspartamide hydrochloride could be screened against a variety of biological targets or in phenotypic assays to identify any potential biological activity. The choice of screens would depend on the initial hypothesis about the compound's potential function, which might be based on its structural similarity to other known bioactive molecules.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If initial biological activity is found, a series of analogues would be synthesized by modifying the different parts of the molecule (e.g., changing the N-alkyl group, modifying the second carboxylic acid). This would allow for the establishment of a structure-activity relationship, providing insights into the molecular features required for the observed biological effect.

Data Tables

Table 1: Key Chemical Information for N-substituted Aspartamide Derivatives

| Derivative Class | Key Structural Feature | Common Research Application | Reference |

|---|---|---|---|

| N-isopropylamide containing polymers | N-isopropylamide pendants | Temperature-responsive drug delivery | nih.gov |

| Aspartimide | Cyclic succinimide derivative | A common side-product in peptide synthesis | chemrxiv.orgiris-biotech.de |

Table 2: Methodological Approaches in Small Molecule Research

| Research Phase | Methodological Approach | Purpose |

|---|---|---|

| Synthesis | Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis | To create the target molecule and its analogs. |

| Characterization | NMR, Mass Spectrometry, Elemental Analysis | To confirm the chemical structure and purity of the synthesized compound. |

| Biological Evaluation | Target-based assays, Phenotypic screening | To identify and quantify the biological activity of the molecule. |

Structure

3D Structure

Properties

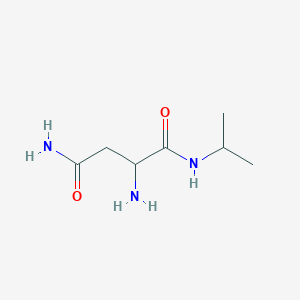

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-amino-N-propan-2-ylbutanediamide |

InChI |

InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |

InChI Key |

RIIIQWXLBGQIRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N1 Isopropylaspartamide Hydrochloride

Advanced Synthetic Routes for N¹-isopropylaspartamide Hydrochloride Elaboration

The synthesis of N¹-isopropylaspartamide hydrochloride is conceptually a peptide coupling reaction between the α-carboxylic acid of an aspartic acid derivative and isopropylamine (B41738). Advanced synthetic routes focus on efficiency, purity, and yield, employing protecting group strategies and specialized coupling reagents common in modern peptide synthesis.

A plausible and efficient route begins with a protected aspartic acid precursor, typically one where the side-chain (β-carboxyl) and the amino group are masked to ensure regioselective amide bond formation at the α-carboxyl group. For instance, N-α-Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) is a common starting material.

The general synthetic sequence would be:

Activation and Coupling: The α-carboxyl group of Fmoc-Asp(OtBu)-OH is activated using a standard peptide coupling reagent. A wide array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. More advanced phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) reagents are also frequently employed for their high efficiency and rapid reaction times. The activated species then reacts with isopropylamine to form the desired N¹-isopropyl α-amide bond.

Deprotection: Following the coupling, the protecting groups are sequentially removed. The N-terminal Fmoc group is typically cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Final Cleavage and Salt Formation: The tert-butyl (tBu) ester protecting the side-chain carboxyl group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). This step simultaneously cleaves the protecting group and protonates the free amines.

Hydrochloride Salt Preparation: The resulting trifluoroacetate (B77799) salt is then converted to the hydrochloride salt. This can be achieved by dissolving the compound in a suitable solvent and treating it with a solution of hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether or dioxane), followed by precipitation or evaporation to yield the final N¹-isopropylaspartamide hydrochloride product.

This approach allows for a controlled, high-yielding synthesis adaptable to both small-scale laboratory preparation and larger-scale production.

Strategies for Stereoselective Synthesis and Chiral Resolution of N¹-isopropylaspartamide Hydrochloride

Since N¹-isopropylaspartamide possesses a chiral center at the α-carbon of the aspartate residue, controlling its stereochemistry is paramount. Methodologies for producing a single enantiomer (either the L- or D-isomer) fall into two main categories: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: The most direct method for stereoselective synthesis is to utilize a chiral starting material from the "chiral pool." Commercially available, enantiomerically pure L-aspartic acid or D-aspartic acid derivatives (such as the Fmoc-Asp(OtBu)-OH mentioned previously) serve as the foundation. By employing these precursors, the desired stereochemistry is retained throughout the synthetic sequence, provided that the reaction conditions are chosen to prevent racemization at the α-carbon. Coupling reagents and conditions are generally selected to minimize this risk.

Chiral Resolution: If the synthesis begins with a racemic aspartic acid derivative, the resulting product will be a racemic mixture of (R)- and (S)-N¹-isopropylaspartamide. This mixture must then be separated into its constituent enantiomers through a process known as chiral resolution. wikipedia.org Common methods include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic product with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid, mandelic acid) or base. wikipedia.orggoogle.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base or acid to remove the resolving agent, yielding the enantiomerically pure product. wikipedia.org

Chiral Chromatography: A more modern and often more efficient method is chiral high-performance liquid chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for their collection as pure fractions. mdpi.comnih.gov

Design and Preparation of N¹-isopropylaspartamide Hydrochloride Analogues and Prodrugs

The design of analogues and prodrugs aims to modify the parent compound's properties, such as its biological activity, selectivity, stability, or pharmacokinetic profile.

Analogues: Analogues are structurally similar compounds created by modifying specific parts of the N¹-isopropylaspartamide molecule. Preparation would follow similar synthetic routes, substituting the initial building blocks. Key modification points include:

The Isopropyl Group: Replacing isopropylamine with other primary or secondary amines (e.g., cyclopropylamine, tert-butylamine) would generate a library of N¹-alkyl or N¹-cycloalkyl analogues.

The β-Carboxamide: The free side-chain carboxylic acid could be converted into various esters or amides to probe the influence of this functional group.

The Aspartate Backbone: The α-carbon or the backbone nitrogen could be substituted, although this represents a more complex synthetic challenge.

Prodrugs: Prodrugs are inactive or less active precursors that are converted into the active drug within the body. nih.gov For N¹-isopropylaspartamide, a primary target for prodrug modification is the free β-carboxylic acid, as its polarity can limit cell membrane permeability. Common prodrug strategies include esterification to create more lipophilic molecules that can be hydrolyzed by cellular esterases to release the active parent compound. nih.gov Examples of promoieties include simple alkyl esters (e.g., ethyl ester) or more sophisticated systems designed for targeted release. nih.govnih.gov

Methodological Considerations for Mitigating Byproduct Formation in Aspartamide Synthesis (e.g., aspartimide formation)

A significant challenge in the synthesis of aspartic acid-containing compounds is the formation of an aspartimide byproduct. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. chemrxiv.org This side reaction is problematic as it leads to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized versions, which are often difficult to separate from the target compound. chemrxiv.org

Several strategies have been developed to mitigate aspartimide formation, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS), and these principles are directly applicable to the synthesis of N¹-isopropylaspartamide.

| Mitigation Strategy | Mechanism of Action | Key Considerations |

| Use of Bulky Side-Chain Protecting Groups | Steric hindrance around the β-carboxyl group physically obstructs the nucleophilic attack from the backbone nitrogen. | Examples include O-3-methylpent-3-yl (OMpe) or adamantyl groups. May require slightly modified cleavage conditions. |

| Backbone Protection | A protecting group, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb), is temporarily installed on the backbone nitrogen following the aspartate residue. This prevents the nitrogen from acting as a nucleophile. | Highly effective but requires the use of specialized and more expensive dipeptide building blocks. |

| Modification of Deprotection Conditions | Adding an acidic additive (e.g., HOBt, formic acid) to the piperidine solution used for Fmoc removal can lower the basicity, reducing the rate of the base-catalyzed cyclization. | Simple to implement and cost-effective, but may not completely eliminate the side reaction in sensitive sequences. |

| Use of Milder Deprotection Bases | Replacing the standard 20% piperidine in DMF with a weaker base, such as piperazine, can slow the rate of both Fmoc removal and aspartimide formation. | Can be effective but may lead to incomplete Fmoc deprotection, requiring longer reaction times or alternative protocols. |

Preclinical Biological and Pharmacological Investigations of N1 Isopropylaspartamide Hydrochloride

In Vitro Cellular and Molecular Assays of N1-isopropylaspartamide Hydrochloride

Target Identification and Molecular Engagement Studies for N1-isopropylaspartamide Hydrochloride

No studies identifying the specific molecular targets or confirming the direct engagement of N1-isopropylaspartamide hydrochloride within a cellular context have been found in the public domain.

Enzyme Kinetics and Modulation Mechanisms by N1-isopropylaspartamide Hydrochloride

There is no available information detailing the effects of N1-isopropylaspartamide hydrochloride on enzyme activity, including any potential inhibitory or activating mechanisms.

Cellular Signaling Pathway Perturbations Induced by N1-isopropylaspartamide Hydrochloride

Research on how N1-isopropylaspartamide hydrochloride may alter intracellular signaling pathways has not been published.

Preclinical In Vitro Efficacy Assessments of N1-isopropylaspartamide Hydrochloride in Disease-Relevant Cell Lines and Organoids

No preclinical studies assessing the efficacy of N1-isopropylaspartamide hydrochloride in cell-based models of disease or in organoid cultures are currently available.

In Vivo Preclinical Studies of N1-isopropylaspartamide Hydrochloride in Animal Models

Efficacy Evaluation of N1-isopropylaspartamide Hydrochloride in Animal Disease Models

There are no published reports on the evaluation of N1-isopropylaspartamide hydrochloride's efficacy in any animal models of disease.

Preclinical Pharmacokinetic Profiling of N¹-isopropylaspartamide Hydrochloride in Animal Systems

There is no available data from preclinical studies to characterize the pharmacokinetic profile of N¹-isopropylaspartamide hydrochloride in any animal species. Information regarding its absorption, distribution, metabolism, and excretion (ADME) has not been published. Consequently, key pharmacokinetic parameters such as bioavailability, plasma protein binding, half-life, volume of distribution, and clearance rates for N¹-isopropylaspartamide hydrochloride are unknown. Without such data, it is impossible to construct a pharmacokinetic profile or create data tables detailing these parameters.

Assessment of Pharmacodynamic Biomarkers for N¹-isopropylaspartamide Hydrochloride in Animal Models

Similarly, there is a lack of published research on the assessment of pharmacodynamic biomarkers for N¹-isopropylaspartamide hydrochloride in animal models. Scientific investigations into the molecular and cellular effects of this compound, which would identify and validate potential biomarkers to measure its therapeutic activity or biological effect, have not been reported. Therefore, no information is available on the dose-response relationship, target engagement, or mechanism of action as measured by specific biomarkers in preclinical models. As a result, no detailed research findings or corresponding data tables can be presented for this section.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N1 Isopropylaspartamide Hydrochloride Derivatives

Elucidation of Critical Pharmacophoric Elements within N1-isopropylaspartamide Hydrochloride

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N1-isopropylaspartamide hydrochloride, one could hypothesize potential pharmacophoric features based on its constituent parts. These might include the carboxyl group as a hydrogen bond acceptor or donor, the amide groups for hydrogen bonding, and the isopropyl group for hydrophobic interactions. However, without experimental data from biological assays, the critical pharmacophoric elements of this specific compound have not been formally elucidated.

Impact of Directed Structural Modifications on N1-isopropylaspartamide Hydrochloride's Biological Activity

The process of systematically altering the chemical structure of a compound and observing the resulting changes in biological activity is a cornerstone of medicinal chemistry. For N1-isopropylaspartamide hydrochloride, conceivable modifications could include altering the N-isopropyl group to other alkyl or aryl substituents to probe the size and nature of a potential binding pocket. Additionally, modification of the second amide or the carboxylic acid could explore the importance of these groups for activity. At present, there is no published research detailing such directed structural modifications and their impact on the biological activity of N1-isopropylaspartamide hydrochloride.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N1-isopropylaspartamide Hydrochloride Analogues

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of analogues with varying structures and corresponding activity data is required. As no such dataset for N1-isopropylaspartamide hydrochloride analogues is publicly available, no QSAR models have been developed. Such models would be instrumental in predicting the activity of novel derivatives and guiding further synthetic efforts.

Conformational Analysis and Molecular Recognition Dynamics of N1-isopropylaspartamide Hydrochloride

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Conformational analysis of N1-isopropylaspartamide hydrochloride would involve computational or experimental methods to determine its preferred shapes in different environments. Understanding its molecular recognition dynamics would shed light on how it binds to a receptor or enzyme. This information is fundamental to understanding its mechanism of action. Regrettably, there are no available studies on the conformational analysis or molecular recognition dynamics of N1-isopropylaspartamide hydrochloride.

Mechanistic Elucidation and Molecular Target Characterization of N1 Isopropylaspartamide Hydrochloride

Determination of Primary Molecular Targets and Potential Off-Targets for N1-isopropylaspartamide Hydrochloride

There is no published research identifying the specific proteins, enzymes, receptors, or other biological molecules with which N1-isopropylaspartamide hydrochloride primarily interacts. Similarly, information regarding any unintended molecular interactions or off-targets is not documented.

Analysis of Downstream Signaling Cascades Modulated by N1-isopropylaspartamide Hydrochloride

Without identified primary targets, the downstream signaling pathways that may be modulated by the activity of N1-isopropylaspartamide hydrochloride remain unknown. There are no studies detailing its impact on intracellular signaling cascades, second messenger systems, or gene expression.

Investigation of Allosteric and Orthosteric Binding Mechanisms of N1-isopropylaspartamide Hydrochloride

The mode of binding of N1-isopropylaspartamide hydrochloride to any potential molecular target has not been characterized. Therefore, it is not known whether it would act as an orthosteric ligand, binding at the primary active site, or as an allosteric modulator, binding at a secondary site to influence target activity.

High-Resolution Structural Studies of N1-isopropylaspartamide Hydrochloride-Target Complexes

No high-resolution structural data, such as that obtained from X-ray crystallography or cryo-electron microscopy, are available for N1-isopropylaspartamide hydrochloride in complex with a biological target. Such studies would be crucial for visualizing the specific molecular interactions and understanding the structural basis of its activity.

Due to the lack of available research, no data tables or detailed research findings can be presented. Further investigation and publication in peer-reviewed scientific journals are required to elucidate the molecular mechanisms of N1-isopropylaspartamide hydrochloride.

Computational and Biophysical Approaches in N1 Isopropylaspartamide Hydrochloride Research

Molecular Docking and Dynamics Simulations of N1-isopropylaspartamide Hydrochloride-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as N1-isopropylaspartamide hydrochloride, and its biological target at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. nih.govnih.gov For N1-isopropylaspartamide hydrochloride, docking studies would be initiated by obtaining the three-dimensional structure of the target protein, either from experimental sources like the Protein Data Bank or through homology modeling. The binding site would then be defined, and virtual screening of N1-isopropylaspartamide hydrochloride against this site would be performed. The results would be scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. rsc.orgnih.gov Following docking, the most promising poses of N1-isopropylaspartamide hydrochloride would be subjected to MD simulations. These simulations would reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes induced in both the ligand and the protein upon binding. rsc.orgnih.gov

Hypothetical Docking Results for N1-isopropylaspartamide Hydrochloride with a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP810, LYS745, GLU762 |

| Types of Interactions | Hydrogen bonds, van der Waals forces |

Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Simulation Time | 100 ns |

| Software | GROMACS |

| Force Field | AMBER99SB-ILDN |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Prediction of N1-isopropylaspartamide Hydrochloride's Biological Activities and Preclinical ADME Properties

In silico models are crucial for the early assessment of a compound's potential biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govspringernature.com These predictive models help to identify potential liabilities and guide the optimization of drug candidates before costly experimental studies are undertaken. nih.govspringernature.com

The biological activity spectrum of N1-isopropylaspartamide hydrochloride can be predicted using various computational tools that correlate chemical structure with biological function. nih.govnih.gov These predictions are based on large databases of known compounds and their activities. nih.govnih.gov

Preclinical ADME properties are critical for determining the bioavailability and pharmacokinetic profile of a drug candidate. nih.govresearchgate.net In silico ADME models can predict a range of parameters for N1-isopropylaspartamide hydrochloride, including its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Predicted Biological Activities for N1-isopropylaspartamide Hydrochloride

| Biological Activity | Probability |

| Antineoplastic | 0.75 |

| Kinase Inhibitor | 0.68 |

| Anti-inflammatory | 0.52 |

Predicted Preclinical ADME Properties for N1-isopropylaspartamide Hydrochloride

| ADME Property | Predicted Value |

| Aqueous Solubility (logS) | -2.5 |

| Caco-2 Permeability (nm/s) | 15 x 10-6 |

| Human Intestinal Absorption (%) | 90% |

| Plasma Protein Binding (%) | 85% |

| CYP2D6 Inhibition | Low |

Advanced Biophysical Characterization of N1-isopropylaspartamide Hydrochloride Binding Events (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide direct experimental evidence of ligand-target binding and offer quantitative data on the thermodynamics and kinetics of the interaction. waters.comnih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques in this regard. waters.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. creative-biostructure.comnih.gov For N1-isopropylaspartamide hydrochloride, an SPR experiment would involve immobilizing the target protein on a sensor chip and then flowing solutions of N1-isopropylaspartamide hydrochloride at various concentrations over the surface. The binding and dissociation of the compound are monitored, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ). creative-biostructure.comnih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov In a typical ITC experiment for N1-isopropylaspartamide hydrochloride, a solution of the compound would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. wikipedia.orgnih.govnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. wikipedia.orgnih.govnih.gov

Hypothetical SPR Data for N1-isopropylaspartamide Hydrochloride Binding

| Kinetic Parameter | Value |

| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Dissociation Rate (kₔ) (s⁻¹) | 3.5 x 10⁻⁴ |

| Dissociation Constant (Kₔ) (nM) | 2.9 |

Hypothetical ITC Data for N1-isopropylaspartamide Hydrochloride Binding

| Thermodynamic Parameter | Value |

| Binding Affinity (Kₐ) (M⁻¹) | 3.4 x 10⁸ |

| Enthalpy Change (ΔH) (kcal/mol) | -12.5 |

| Entropy Change (ΔS) (cal/mol·K) | -5.7 |

| Stoichiometry (n) | 1.1 |

Chemoinformatics and Virtual Screening Methodologies for N1-isopropylaspartamide Hydrochloride Analogues

Chemoinformatics and virtual screening are computational techniques used to identify novel and potent analogues of a lead compound. dovepress.comnih.gov These methods leverage large chemical databases and sophisticated algorithms to explore vast chemical space in a time- and cost-effective manner. dovepress.comnih.gov

For N1-isopropylaspartamide hydrochloride, chemoinformatic approaches would involve the creation of a focused library of virtual analogues by modifying its chemical structure. These modifications could include changes to the isopropyl group, the aspartamide core, or the addition of new functional groups.

Virtual screening would then be employed to assess the potential of these analogues to bind to the target of interest. dovepress.comnih.gov This can be done through ligand-based or structure-based approaches. Ligand-based virtual screening would identify analogues with similar physicochemical properties to N1-isopropylaspartamide hydrochloride, while structure-based virtual screening would dock the virtual library against the target's binding site to predict binding affinities. dovepress.comnih.gov The top-ranking virtual hits would then be prioritized for synthesis and experimental validation.

Virtual Screening Funnel for N1-isopropylaspartamide Hydrochloride Analogues

| Stage | Number of Compounds |

| Initial Virtual Library | 1,000,000 |

| Filtered by Drug-Likeness | 500,000 |

| Docking Score > -9.0 kcal/mol | 10,000 |

| Visual Inspection & Clustering | 100 |

| Selected for Synthesis | 20 |

Advanced Analytical Methodologies for N1 Isopropylaspartamide Hydrochloride

Development of Quantitative Bioanalytical Methods for N1-isopropylaspartamide Hydrochloride in Preclinical Biological Matrices

The quantification of N1-isopropylaspartamide hydrochloride in preclinical biological matrices like plasma, serum, and tissue homogenates is critical for understanding its pharmacokinetic profile. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as the preferred method for this purpose due to its high sensitivity, selectivity, and throughput. researchgate.netmdpi.combioanalysis-zone.com

A typical method development would involve the optimization of several key parameters. Sample preparation would likely employ protein precipitation or solid-phase extraction (SPE) to remove interfering macromolecules from the biological matrix. nih.govchromatographyonline.com Chromatographic separation would be achieved on a C18 reversed-phase column, using a gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. chromatographyonline.com

Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. youtube.com This involves selecting a specific precursor ion (the protonated molecular ion of N1-isopropylaspartamide hydrochloride) and a characteristic product ion generated through collision-induced dissociation. This highly selective detection minimizes interference from endogenous matrix components. youtube.com An isotopically labeled internal standard, such as a deuterated or ¹³C-labeled version of the analyte, would be crucial for accurate and precise quantification. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Quantification in Mouse Plasma

| Parameter | Condition |

| Chromatography System | UPLC System |

| Column | C18 Reversed-Phase, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Hypothetical m/z 219.1 -> 116.1 |

| MRM Transition (IS) | Hypothetical m/z 224.1 -> 121.1 |

Note: The MRM transitions are hypothetical and would need to be determined experimentally.

The validation of such a method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Spectroscopic and Spectrometric Characterization of N1-isopropylaspartamide Hydrochloride in Complex Research Systems

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of N1-isopropylaspartamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure. bmrb.iobeilstein-journals.orgnih.gov In a ¹H NMR spectrum, characteristic chemical shifts and coupling constants would be expected for the isopropyl group protons, the protons of the aspartic acid backbone, and the amide proton. nih.govhmdb.ca ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon framework. researchgate.netbeilstein-journals.org Advanced 2D NMR techniques like COSY and HSQC would be used to establish connectivity between protons and carbons. bmrb.io

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of N1-isopropylaspartamide hydrochloride, providing structural information. nih.govresearchgate.netchemguide.co.ukyoutube.comlibretexts.orgyoutube.com Common fragmentation pathways for amides involve cleavage of the amide bond. unl.ptnih.gov For N1-isopropylaspartamide hydrochloride, characteristic fragments would likely arise from the loss of the isopropyl group and cleavage of the aspartic acid backbone. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of N1-isopropylaspartamide hydrochloride would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid groups, and C-H stretches of the alkyl groups.

Table 2: Predicted Spectroscopic Data for N1-isopropylaspartamide Hydrochloride

| Technique | Predicted Key Signals/Bands |

| ¹H NMR (in D₂O) | - Doublet for isopropyl methyl protons- Multiplet for isopropyl CH proton- Multiplets for aspartic acid CH and CH₂ protons |

| ¹³C NMR | - Signals for isopropyl methyl and CH carbons- Signals for aspartic acid backbone carbons- Signals for amide and carboxylic acid carbonyl carbons |

| HRMS (ESI+) | - Accurate mass of the protonated molecule [M+H]⁺ |

| FTIR (KBr pellet) | - N-H stretching vibration (~3300 cm⁻¹)- C=O stretching vibrations (amide and carboxylic acid, ~1650-1750 cm⁻¹)- C-H stretching vibrations (~2800-3000 cm⁻¹) |

Note: The predicted data are illustrative and would require experimental confirmation.

Chromatographic Separation and Purity Assessment Techniques for Research-Grade N1-isopropylaspartamide Hydrochloride

Ensuring the purity of research-grade N1-isopropylaspartamide hydrochloride is paramount for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for purity assessment. mtoz-biolabs.comalmacgroup.comaltabioscience.commtoz-biolabs.com

A reversed-phase HPLC or UPLC method would be developed to separate the target compound from any potential impurities, such as starting materials, by-products, or degradation products. The method would typically employ a C18 column and a gradient elution with a water/acetonitrile mobile phase containing an acid modifier like trifluoroacetic acid (TFA) or formic acid. altabioscience.com Detection is commonly performed using a UV detector, often at a wavelength around 210-220 nm where the amide bond absorbs. almacgroup.com

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks. For a comprehensive purity assessment, it is also important to consider the potential for chiral impurities. Since N1-isopropylaspartamide hydrochloride is derived from L-aspartic acid, it is a chiral molecule. Chiral HPLC methods, using specialized chiral stationary phases, would be necessary to separate and quantify the D-enantiomer if it is present as an impurity. nih.govyakhak.orgsigmaaldrich.comresearchgate.netchromatographytoday.com

Table 3: Example HPLC Method for Purity Assessment

| Parameter | Condition |

| Chromatography System | HPLC with UV Detector |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% to 90% B over 15 minutes |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

Isotopic Labeling and Tracing Techniques for N1-isopropylaspartamide Hydrochloride Metabolism Studies in Preclinical Models

Isotopic labeling is a powerful tool for studying the metabolism of N1-isopropylaspartamide hydrochloride in preclinical models. kuleuven.be By replacing one or more atoms in the molecule with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), the compound and its metabolites can be traced and distinguished from endogenous molecules. nih.govnih.govresearchgate.net

For in vivo studies, an isotopically labeled version of N1-isopropylaspartamide hydrochloride would be synthesized and administered to a preclinical model, such as a rat or mouse. nih.gov Biological samples (e.g., plasma, urine, feces) would then be collected over time and analyzed by LC-MS/MS. The mass spectrometer can selectively detect the labeled compound and its metabolites based on their unique mass-to-charge ratios. nih.gov This allows for the identification of metabolic pathways, such as hydrolysis of the amide bond, oxidation of the isopropyl group, or conjugation reactions. researchgate.net

The use of stable isotopes provides high sensitivity and specificity for metabolite identification and quantification. rsc.orgresearchgate.net ¹³C-labeling, in particular, can be used in conjunction with NMR spectroscopy to determine the precise location of metabolic modifications within the molecule. nih.gov

Table 4: Common Isotopes and Their Application in Metabolism Studies

| Isotope | Labeling Position | Application |

| Deuterium (²H) | Isopropyl group or aspartic acid backbone | - Tracing the parent compound and its metabolites- Investigating kinetic isotope effects in metabolism |

| Carbon-13 (¹³C) | Carbonyl carbons or aspartic acid backbone | - Elucidating metabolic pathways by tracking the fate of the carbon skeleton- Quantifying metabolite fluxes |

| Nitrogen-15 (¹⁵N) | Amide nitrogen | - Studying the stability of the amide bond and potential transamination reactions |

Conceptual and Translational Potential of N1 Isopropylaspartamide Hydrochloride in Preclinical Research

Hypothesis Generation for N1-isopropylaspartamide Hydrochloride's Emerging Therapeutic Applications (preclinical/mechanistic rationale)

The therapeutic potential of N1-isopropylaspartamide hydrochloride can be hypothesized based on the known biological activities of similar molecules. Aspartic acid and its derivatives are integral to numerous metabolic and signaling pathways. wikipedia.orgnih.gov The introduction of an N-isopropyl group and the amide linkage could modulate its interaction with various biological targets.

Neurological Disorders: N-substituted derivatives of aspartic acid are known to interact with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org It is conceivable that N1-isopropylaspartamide hydrochloride could act as a modulator of these receptors, offering a potential therapeutic avenue for conditions characterized by glutamatergic dysregulation, including certain neurodegenerative diseases or psychiatric disorders. nih.gov

Oncology: L-aspartate is crucial for the proliferation of cancer cells. nih.gov Molecules that interfere with aspartate metabolism or signaling can exhibit antitumor activity. For instance, various N-substituted aspartates have been synthesized and evaluated as potential inhibitors of enzymes like aspartate transcarbamoylase, which is involved in pyrimidine biosynthesis and is a target for cancer therapy. nih.gov N1-isopropylaspartamide hydrochloride could potentially disrupt cancer cell metabolism through similar mechanisms.

Antimicrobial Agents: Modified amino acids and their amides have been explored for their antimicrobial properties. nih.govsphinxsai.com The specific structural features of N1-isopropylaspartamide hydrochloride might allow it to interfere with essential microbial pathways, representing a novel class of antimicrobial agents.

A hypothetical screening cascade for N1-isopropylaspartamide hydrochloride could yield the following preliminary findings:

| Therapeutic Area | Preclinical Model | Hypothetical Finding | Potential Mechanism |

| Neuroprotection | In vitro neuronal cell culture | Reduction in glutamate-induced excitotoxicity | Modulation of NMDA receptor activity |

| Oncology | Pancreatic cancer cell line (e.g., PANC-1) | Inhibition of cell proliferation | Interference with aspartate utilization pathways |

| Infectious Disease | E. coli culture | Bacteriostatic effect | Inhibition of essential bacterial enzymes |

Role of N1-isopropylaspartamide Hydrochloride as a Chemical Probe for Biological Pathway Dissection

Beyond its direct therapeutic potential, N1-isopropylaspartamide hydrochloride could serve as a valuable chemical probe to elucidate complex biological pathways. Its unique structure could offer selectivity for specific protein binding pockets, allowing for the targeted investigation of enzyme function or receptor signaling.

As a chemical probe, N1-isopropylaspartamide hydrochloride could be used to:

Identify and validate novel drug targets: By observing the cellular effects of the compound, researchers could identify the specific proteins it interacts with, potentially uncovering new targets for drug development.

Map metabolic pathways: The compound could be used to perturb specific enzymatic steps in amino acid metabolism, helping to delineate the roles of these pathways in health and disease.

Study receptor pharmacology: If found to interact with a particular receptor, derivatives of N1-isopropylaspartamide hydrochloride could be synthesized to explore the structure-activity relationships of that receptor.

Future Directions for Academic Research on N1-isopropylaspartamide Hydrochloride and its Derivatives

The study of N1-isopropylaspartamide hydrochloride is in its infancy, presenting numerous opportunities for academic research. Future investigations could focus on several key areas:

Synthesis of a Derivative Library: A systematic exploration of structure-activity relationships could be achieved by synthesizing a library of derivatives with modifications to the isopropyl group and the aspartamide backbone. This could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Elucidation of the Mechanism of Action: Should initial screenings reveal biological activity, a crucial next step would be to identify the molecular target(s) of N1-isopropylaspartamide hydrochloride. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed.

Development of Advanced Drug Delivery Systems: For compounds like N1-isopropylaspartamide hydrochloride, which may have challenges with stability or bioavailability, the development of novel drug delivery systems could be explored. For example, incorporation into stimuli-responsive poly(aspartamide) polymers could allow for targeted release. semanticscholar.org

Exploration of Unnatural Amino Acid (UAA) Applications: The core structure of N1-isopropylaspartamide hydrochloride is an unnatural amino acid derivative. Research into its incorporation into peptides could lead to peptidomimetics with enhanced stability and novel biological functions. acs.orgacs.org

A potential research plan for the exploration of N1-isopropylaspartamide hydrochloride derivatives is outlined below:

| Research Phase | Objective | Key Activities | Expected Outcome |

| Phase 1: Discovery | To identify initial biological activity | High-throughput screening in various disease models | Identification of "hit" compounds and preliminary mechanism of action |

| Phase 2: Optimization | To improve potency and selectivity | Synthesis of a focused library of derivatives and detailed structure-activity relationship studies | Lead candidate with optimized in vitro activity |

| Phase 3: Preclinical Validation | To evaluate in vivo efficacy | Testing of lead candidate in animal models of disease | Proof-of-concept for therapeutic potential |

Identified Challenges in the Preclinical Development Pipeline for N1-isopropylaspartamide Hydrochloride

The path from a novel chemical entity to a clinical candidate is fraught with challenges. For N1-isopropylaspartamide hydrochloride, several potential hurdles can be anticipated:

Synthetic Complexity and Scalability: The synthesis of novel amino acid derivatives can be complex and costly, potentially posing challenges for large-scale production required for extensive preclinical and clinical studies. researchgate.net

Pharmacokinetic Properties: Small molecule amino acid derivatives can have suboptimal pharmacokinetic profiles, including poor oral bioavailability and rapid metabolism. Extensive medicinal chemistry efforts would be needed to optimize these properties.

Target Selectivity and Off-Target Effects: Ensuring that N1-isopropylaspartamide hydrochloride interacts selectively with its intended target is crucial to minimize the risk of off-target effects.

Peptide-like Challenges: If developed as a peptidomimetic, it may face challenges common to peptide-based drugs, such as poor gastrointestinal stability and low permeability. nih.gov

Overcoming these challenges will require a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and drug metabolism and pharmacokinetics (DMPK) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.